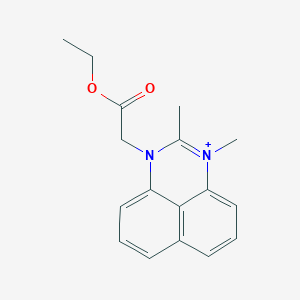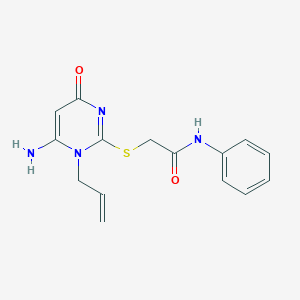
1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a perimidin-3-ium ring system. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium is not fully understood. However, it is believed to work by interacting with biological molecules such as enzymes and proteins. This interaction may result in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antioxidant properties, which may be useful in preventing oxidative damage in cells. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium in lab experiments is its potential for use as a catalyst in organic reactions. It is also relatively easy to synthesize using different methods. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium. One direction is to further investigate its potential as a catalyst in organic reactions. Another direction is to study its potential use in the treatment of various diseases, such as cancer and inflammatory conditions. Additionally, research could focus on developing safer and more efficient synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium has been achieved using different methods. One of the commonly used methods involves the reaction of 2,3-dimethyl-1H-perimidin-3-ium with ethyl oxalyl chloride. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
1-(2-ethoxy-2-oxoethyl)-2,3-dimethyl-1H-perimidin-3-ium has been studied for its potential applications in various scientific fields. It has been found to be useful in the synthesis of other compounds with potential biological activities. This compound has also been studied for its potential use as a catalyst in organic reactions.
Propiedades
Fórmula molecular |
C17H19N2O2+ |
|---|---|
Peso molecular |
283.34 g/mol |
Nombre IUPAC |
ethyl 2-(2,3-dimethylperimidin-3-ium-1-yl)acetate |
InChI |
InChI=1S/C17H19N2O2/c1-4-21-16(20)11-19-12(2)18(3)14-9-5-7-13-8-6-10-15(19)17(13)14/h5-10H,4,11H2,1-3H3/q+1 |
Clave InChI |
DAZPLALDVYWHGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=[N+](C2=CC=CC3=C2C1=CC=C3)C)C |
SMILES canónico |
CCOC(=O)CN1C(=[N+](C2=CC=CC3=C2C1=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)








![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)

![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)

![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
